molecular formula C5H6O4 B072959 1,2-Cyclopropanedicarboxylic acid CAS No. 1489-58-3

1,2-Cyclopropanedicarboxylic acid

Cat. No.: B072959
CAS No.: 1489-58-3
M. Wt: 130.1 g/mol
InChI Key: RLWFMZKPPHHHCB-UHFFFAOYSA-N
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Description

1,2-Cyclopropanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Cyclopropane-1,2-dicarboxylic acid primarily targets O-Acetylserine sulfhydrylase (OASS) , an enzyme present in bacteria and plants but absent in mammals . This enzyme plays a crucial role in the biosynthesis of cysteine .

Mode of Action

The compound acts as an inhibitor of OASS . It is found to be a potent inhibitor of 3-methylaspartase . The mode of action of the most potent inhibitor, (1 S,2 S)-1-methylcyclopropane 1,2-dicarboxylic acid, is consistent with it acting as a transition state analogue for the central substrate deamination reaction catalysed by the enzyme .

Biochemical Pathways

Cyclopropane-1,2-dicarboxylic acid affects the reductive sulfate assimilation pathway (RSAP) . This pathway starts with the transport of sulfate inside the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS) .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

The inhibition of OASS by cyclopropane-1,2-dicarboxylic acid can disrupt the biosynthesis of cysteine . This disruption can affect many biomolecules that are crucial for living organisms, as cysteine is a building block for these molecules .

Action Environment

The action, efficacy, and stability of cyclopropane-1,2-dicarboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated place to prevent degradation . Additionally, the presence of fire can pose a risk due to the compound’s flammability

Properties

IUPAC Name

cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWFMZKPPHHHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933501
Record name Cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-75-3, 696-74-2, 1489-58-3
Record name 1,2-Cyclopropanedicarboxylic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1, trans-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Cyclopropanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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